Product packaging for Butyltriphenylphosphonium bromide(Cat. No.:CAS No. 1779-51-7)

Butyltriphenylphosphonium bromide

Cat. No.: B041733
CAS No.: 1779-51-7
M. Wt: 399.3 g/mol
InChI Key: IKWKJIWDLVYZIY-UHFFFAOYSA-M
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Description

Butyltriphenylphosphonium bromide is a quaternary phosphonium salt widely employed as a stable precursor for generating reactive ylides in the Wittig reaction. Its primary research value lies in its ability to convert carbonyl groups, specifically ketones and aldehydes, into alkenes with high efficiency and predictability. The mechanism involves deprotonation of the phosphonium salt alpha to the phosphorus atom by a strong base (e.g., n-BuLi, NaH), forming a phosphonium ylide. This nucleophilic ylide then attacks the electrophilic carbon of a carbonyl compound, leading to a betaine intermediate that subsequently forms a four-membered oxaphosphetane ring. The final collapse of this ring results in the desired alkene and triphenylphosphine oxide as a byproduct. This reagent is particularly valued for synthesizing terminal and internal alkenes, making it an indispensable tool in constructing complex organic molecules, including pharmaceuticals, natural products, and advanced materials. Its consistent performance and stability make it a cornerstone reagent in method development and synthetic organic chemistry laboratories worldwide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24BrP B041733 Butyltriphenylphosphonium bromide CAS No. 1779-51-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl(triphenyl)phosphanium;bromide
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InChI

InChI=1S/C22H24P.BrH/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,2-3,19H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWKJIWDLVYZIY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C22H24BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

22949-84-4 (Parent)
Record name Phosphonium, butyltriphenyl-, bromide (1:1)
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DSSTOX Substance ID

DTXSID90883581
Record name Phosphonium, butyltriphenyl-, bromide (1:1)
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Molecular Weight

399.3 g/mol
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CAS No.

1779-51-7
Record name Butyltriphenylphosphonium bromide
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Record name Phosphonium, butyltriphenyl-, bromide (1:1)
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Record name Phosphonium, butyltriphenyl-, bromide (1:1)
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Record name Phosphonium, butyltriphenyl-, bromide (1:1)
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Record name N-butyltriphenylphosphonium chloride
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Properties and Synthesis

Chemical and Physical Properties of Butyltriphenylphosphonium Bromide

This compound typically appears as a white to off-white crystalline powder. cymitquimica.comchemicalbook.com It is soluble in water and polar organic solvents like ethanol (B145695), but only slightly soluble in aromatic hydrocarbons. cymitquimica.com The compound is known to be hygroscopic, meaning it readily absorbs moisture from the air.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
Molecular Formula C22H24BrP cymitquimica.com
Molecular Weight 399.3 g/mol nih.gov
Melting Point 240-243 °C chemicalbook.com
Appearance White to off-white crystalline powder cymitquimica.comchemicalbook.com

| Solubility | Soluble in water and low alcohols | |

Synthesis of this compound

The primary method for synthesizing this compound involves the reaction of triphenylphosphine (B44618) with an n-butyl halide. A common procedure utilizes n-butyl bromide as the alkylating agent. google.com The reaction is typically carried out by refluxing triphenylphosphine and n-butyl bromide in a suitable solvent. google.comprepchem.com

One documented synthetic route involves refluxing a mixture of triphenylphosphine and 1-bromobutane (B133212) in xylene. prepchem.com After an extended period of reflux, the reaction mixture is cooled, and the resulting solid product is filtered, washed with a solvent like ether, and then dried. prepchem.com

An alternative and improved method utilizes ethanol as the solvent and an anion exchange resin as a catalyst. google.com In this process, triphenylphosphine is dissolved in ethanol along with the catalyst, and n-butyl bromide is added dropwise to the refluxing mixture. This method is reported to have high reaction speed and yield, with the product easily purified by crystallization at low temperatures. google.com The use of an anion exchange resin as a catalyst is advantageous due to its high efficiency and recyclability. google.com

Catalytic Applications in Advanced Organic Reactions

Phase Transfer Catalysis Mediated by Butyltriphenylphosphonium Bromide

This compound is a notable example of a phosphonium (B103445) salt-based phase-transfer catalyst (PTC). wikipedia.org These catalysts are instrumental in overcoming the mutual insolubility of reactants, a common challenge in organic synthesis where an aqueous phase contains an ionic reactant and a water-immiscible organic phase contains the organic substrate. theaic.orgoperachem.com The catalyst facilitates the transport of a reactant from one phase to another where the reaction can then proceed. wikipedia.org This technique often leads to faster reactions, higher yields, and can reduce the need for harsh organic solvents, aligning with the principles of green chemistry. wikipedia.org

The efficacy of this compound as a phase-transfer catalyst lies in its amphipathic nature. The large, bulky butyl and triphenyl groups attached to the phosphorus atom create a lipophilic (oil-loving) cation, while the bromide provides the counter-anion. tandfonline.com The mechanism of reactivity enhancement occurs at the interface between two immiscible phases, typically an aqueous and an organic layer. operachem.com

The catalytic cycle can be described as follows:

Anion Exchange: In the aqueous phase, the butyltriphenylphosphonium cation (Q⁺) exchanges its bromide anion (Br⁻) for the anion of the reacting salt (e.g., phenoxide, PhO⁻). theaic.org

Phase Transfer: The newly formed ion pair (e.g., [Ph₃PBu]⁺[PhO]⁻) possesses sufficient lipophilicity due to the large organic groups on the phosphonium cation to be extracted from the aqueous phase into the organic phase. theaic.org

Reaction in Organic Phase: Once in the organic phase, the reactant anion is "naked" and highly reactive because it is poorly solvated and only loosely associated with the bulky phosphonium cation. operachem.com It can then readily react with the organic substrate (e.g., an alkyl halide) to form the desired product. theaic.orgoperachem.com

Catalyst Regeneration: After the reaction, the catalyst cation (Q⁺) pairs with the leaving group anion (e.g., Br⁻) generated from the substrate. This new ion pair is then transferred back to the aqueous phase, and the catalyst is ready to begin another cycle.

This continuous transfer of reactant anions into the organic phase accelerates the reaction rate significantly compared to the uncatalyzed, biphasic system where reaction can only occur at the limited interface. operachem.com

The principle of phase-transfer catalysis using agents like this compound is broadly applicable to reactions requiring the transfer of an anionic nucleophile into an organic phase. This includes key synthetic transformations such as alkylation, acylation, and esterification.

For instance, in the O-alkylation of phenols, a phenoxide ion is generated in the aqueous phase by a base and then transported by the phosphonium catalyst into the organic phase to react with an alkyl halide, forming an ether. theaic.org Similar principles apply to the synthesis of esters from carboxylate salts and alkyl halides, or the acylation of alcohols. The use of PTCs in these reactions often provides cleaner products and simplifies work-up procedures.

The table below summarizes the conditions for a representative PTC alkylation reaction.

Reaction Data: Phase-Transfer Catalyzed Alkylation
Reactants Sodium Phenolate (aqueous), n-Butyl Bromide (organic)
Catalyst Quaternary Phosphonium Salt
Solvent System Toluene-Water
Temperature 70°C
Outcome Formation of Phenyl Butyl Ether
Reference theaic.org

Role in Wittig-Type Olefination Reactions

This compound is a crucial precursor for the generation of a Wittig reagent, specifically the butylidenetriphenylphosphorane ylide. masterorganicchemistry.com The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes by forming a new carbon-carbon double bond. masterorganicchemistry.commnstate.edu The reaction's significance lies in its reliability and the defined location of the newly formed double bond. mnstate.edu The process begins with the deprotonation of the phosphonium salt using a strong base to form the highly reactive ylide. masterorganicchemistry.com

The stereochemical outcome (i.e., the formation of E or Z isomers) of the Wittig reaction can be influenced by the structure of the ylide. udel.edu Ylides are generally categorized as "stabilized" or "unstabilized."

Unstabilized Ylides , such as the one derived from this compound, typically react with aldehydes to produce predominantly the Z-alkene. This selectivity is often explained by the kinetic formation of a cis-substituted oxaphosphetane intermediate. beilstein-journals.org

Stabilized Ylides , which contain an electron-withdrawing group on the ylidic carbon, tend to yield the E-alkene as the major product under thermodynamic control. masterorganicchemistry.com

By choosing the appropriate phosphonium salt and reaction conditions (such as the base and solvent), chemists can direct the synthesis towards the desired alkene isomer. masterorganicchemistry.comnih.gov For example, using lithium-free bases like sodium amide or sodium hexamethyldisilazide often enhances the selectivity for the Z-alkene with unstabilized ylides. masterorganicchemistry.com

A major drawback of the traditional Wittig reaction is the production of a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct, which can complicate product purification. researchgate.net To overcome this, catalytic versions of the Wittig reaction have been developed. These methods rely on a P(III)/P(V)=O redox cycle, where the phosphine (B1218219) oxide byproduct is reduced in situ back to the active phosphine catalyst. researchgate.netnsf.gov

The catalytic cycle typically involves:

The standard Wittig reaction sequence where a catalytic amount of phosphine reacts with an alkyl halide and is converted to the ylide, which then reacts with a carbonyl to form the alkene and phosphine oxide.

A stoichiometric reducing agent, most commonly a silane (B1218182) (e.g., phenylsilane, diphenylsilane, or trimethoxysilane), is added to the reaction mixture. researchgate.netresearchgate.net

The silane selectively reduces the phosphine oxide (P(V)=O) back to the trivalent phosphine (P(III)). researchgate.net

The regenerated phosphine can then start a new catalytic cycle.

This approach transforms the Wittig reaction from a process that consumes a stoichiometric amount of phosphine to one that requires only a catalytic quantity, improving atom economy and simplifying purification. nih.gov

Modern synthetic chemistry has sought to improve the efficiency and environmental footprint of classical reactions. For the Wittig reaction, microwave irradiation and the development of base-free protocols are significant advancements.

Microwave-Assisted Synthesis: Microwave heating can dramatically accelerate the rate of chemical reactions. researchgate.netbiomedres.us In the context of the Wittig reaction, microwave irradiation has been successfully used for the initial preparation of the phosphonium salt from triphenylphosphine and an alkyl halide, reducing reaction times from hours or days to mere minutes. biomedres.usbiomedres.us It is also applied to the olefination step itself, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating. researchgate.netresearchgate.net

Reaction Data: Microwave-Assisted Phosphonium Salt Synthesis
Reactants Triphenylphosphine, Benzyl Bromide
Solvent Tetrahydrofuran (B95107) (THF)
Conditions 60°C, 30 min, 800 Watt Microwave
Product Benzyltriphenylphosphonium Bromide
Yield 97%
Reference biomedres.us

Base-Free Methodologies: While strong bases like n-butyllithium are often required to generate ylides, their use necessitates strict anhydrous conditions. masterorganicchemistry.com Alternative methods have been developed to circumvent this. For stabilized ylides, weaker bases like sodium bicarbonate can be effective. umass.edu More advanced catalytic methods have employed masked bases, such as epoxides (e.g., butylene oxide), which are converted into a base under the reaction conditions. researchgate.net Furthermore, certain catalytic systems can operate under base-free conditions, where the ylide is generated through an alternative pathway, such as the reaction of a phosphine with a Michael acceptor. nih.gov These innovations make the Wittig reaction more practical and accessible.

Catalytic Involvement in Cyclization and Rearrangement Reactions

This compound has been identified as a key reagent in promoting a variety of complex cyclization and rearrangement reactions. These transformations are fundamental in the construction of cyclic and polycyclic frameworks, which are prevalent in natural products and pharmaceutically active compounds.

Free Radical 5-Exo-Dig Cyclization Processes

Free radical cyclizations are powerful methods for the formation of five- and six-membered rings. The 5-exo-dig cyclization, in particular, involves the intramolecular attack of a radical onto an alkyne moiety. This compound is noted for its role as a reactant in facilitating such transformations. rsc.org

In these processes, the phosphonium salt can be involved in the generation of the necessary radical species or can act as a bromine atom donor. Theoretical and experimental studies have extensively investigated the factors governing the regioselectivity of radical cyclizations, with the 5-exo pathway often being kinetically favored over the 6-endo pathway for many substrates. nih.govrsc.org The specific mechanism by which this compound promotes these reactions often involves the in situ generation of a reactive species that initiates the radical cascade.

Intramolecular Hydroacylalkoxylation Reactions

Intramolecular hydroacylalkoxylation is a process that involves the addition of an aldehyde C-H bond and an alcohol O-H bond across a carbon-carbon multiple bond within the same molecule, leading to the formation of cyclic ethers. This compound is listed as a reactant for this type of reaction, suggesting its role in activating the substrates or facilitating the key bond-forming steps. rsc.org The catalytic cycle for such reactions, when promoted by phosphonium salts, can involve the formation of a phosphonium intermediate that facilitates the nucleophilic attack of the alcohol and the subsequent acyl transfer.

Tandem Cyclization and 1,2-Thiolate Shift of Nitrogen Ylides

Tandem reactions that form multiple bonds in a single operation are highly desirable for their efficiency. This compound is implicated as a reactant in tandem sequences involving the cyclization of nitrogen ylides followed by a 1,2-thiolate shift. rsc.org Nitrogen ylides are reactive intermediates that can undergo a variety of transformations. In this context, the phosphonium salt likely plays a role in the generation or stabilization of the ylide, which then undergoes cyclization. The subsequent 1,2-thiolate shift is a rearrangement that leads to the final, often complex, molecular architecture. The catalytic involvement of phosphonium species in ylide-mediated reactions is a well-established field, with the phosphonium group acting as an excellent leaving group in the final step of many transformations. rsc.org

Other Catalytic Roles in Carbon-Carbon Bond Formation

Beyond the intricate cyclization and rearrangement reactions, this compound also finds application in more fundamental carbon-carbon bond-forming processes, such as the dimerization of olefins.

Dimerization of Alpha-Olefins

The dimerization of alpha-olefins is an industrially important process for the production of linear and branched alkenes, which are precursors to polymers, detergents, and other valuable chemicals. This compound has been identified as a reactant for the dimerization of α-olefins. rsc.org In catalytic systems for olefin dimerization, phosphonium salts can act as ligands for the metal center, as phase-transfer catalysts, or as precursors to catalytically active species. For instance, in nickel-catalyzed ethylene (B1197577) dimerization, phosphine ligands are crucial, and the presence of a phosphonium salt could influence the catalyst's activity and selectivity.

While specific data on the use of this compound for this purpose is sparse in open literature, related research on cobalt-catalyzed dimerization of α-olefins highlights the importance of the catalytic system in controlling the linearity and selectivity of the products. researchgate.net

Alkylidenation of Hydrazides for Indole (B1671886) Synthesis

The synthesis of indoles, a core structural motif in many pharmaceuticals and natural products, can be achieved through various synthetic routes. One innovative approach involves the alkylidenation of acyl phenylhydrazides, a reaction in which phosphonium ylides, generated from salts like this compound, play a pivotal role.

Detailed research has demonstrated that indoles can be synthesized through the alkylidenation of aroyl phenylhydrazides using phosphoranes, followed by an in-situ thermal rearrangement of the resulting enehydrazine intermediate. strath.ac.uk The phosphorane, or ylide, is typically generated by treating a phosphonium salt, such as this compound, with a strong base. This ylide then reacts with the aroyl phenylhydrazide in a manner analogous to the Wittig reaction.

The reaction proceeds as follows:

Ylide Formation: this compound is deprotonated by a strong base (e.g., n-butyllithium) to form butylidenetriphenylphosphorane.

Alkylidenation: The ylide reacts with an aroyl phenylhydrazide. The carbonyl group of the hydrazide is converted into a carbon-carbon double bond, forming an enehydrazine.

Rearrangement: The enehydrazine intermediate undergoes a thermal researchgate.netresearchgate.net-sigmatropic rearrangement, characteristic of the Fischer indole synthesis, to yield the indole structure.

Interestingly, the nature of the acyl group on the phenylhydrazide dictates the final product. While aroyl phenylhydrazides lead to the formation of indoles, the use of acyl phenylhydrazides derived from aliphatic carboxylic acids results in the formation of indolin-2-ones via a competing Brunner reaction pathway. strath.ac.uk

Table 1: Influence of Hydrazide Structure on Product Formation

Starting MaterialReagentProduct
Aroyl PhenylhydrazideAlkylidene TriphenylphosphoraneIndole
Aliphatic Acyl PhenylhydrazideAlkylidene TriphenylphosphoraneIndolin-2-one

This method provides a valuable alternative to the classic acid-catalyzed Fischer indole synthesis, particularly when acid-sensitive functional groups are present in the substrates.

Suzuki Reactions Facilitated by this compound

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. bohrium.com While the core of the catalytic system is a palladium complex, the efficiency of these reactions, especially in biphasic systems, can be significantly enhanced by the use of phase-transfer catalysts (PTCs). researchgate.netbohrium.com this compound is an effective PTC for this purpose.

In many Suzuki reactions, the organoboron compound (often a boronic acid) and the base (like potassium carbonate) are dissolved in an aqueous phase, while the aryl halide and the palladium catalyst are in an immiscible organic solvent. berkeley.edu For the reaction to proceed, the boronate anion, formed by the reaction of the boronic acid with the base, must be transferred to the organic phase to undergo transmetalation with the palladium center.

This is where this compound plays a crucial role. As a quaternary phosphonium salt, it possesses a lipophilic cation (butyltriphenylphosphonium) and a hydrophilic anion (bromide). The cation can pair with the boronate anion, forming a lipophilic ion pair that can readily migrate from the aqueous phase to the organic phase. bohrium.comberkeley.edu This transfer accelerates the rate-limiting transmetalation step, leading to higher reaction rates and improved yields. researchgate.net The use of PTCs like tetrabutylammonium (B224687) bromide (TBAB), a structurally related quaternary salt, has been shown to significantly improve reaction outcomes. researchgate.netberkeley.edu

The facilitating effect of a phase-transfer catalyst in a Suzuki reaction is illustrated in the following table, which shows representative data on the impact of a PTC on product yield.

Table 2: Effect of Phase-Transfer Catalyst on Suzuki Reaction Yield

Aryl HalideArylboronic AcidCatalyst SystemPhase-Transfer Catalyst (PTC)Yield (%)
4-BromoacetophenonePhenylboronic acidPd(OAc)₂NoneLow to Moderate
4-BromoacetophenonePhenylboronic acidPd(OAc)₂This compoundHigh
4-Chlorobenzonitrile4-Methoxyphenylboronic acidPd/CNone45
4-Chlorobenzonitrile4-Methoxyphenylboronic acidPd/CTBAB95

The data indicates that the presence of a phase-transfer catalyst can dramatically increase the yield of the desired biaryl product, highlighting the practical benefits of using compounds like this compound to facilitate Suzuki-Miyaura cross-coupling reactions.

Applications in Environmental Chemistry and Green Processes

Catalytic Oxidative Desulfurization Processes

The removal of sulfur compounds from fuels is a critical environmental objective to reduce sulfur oxide emissions, a major contributor to acid rain. Butyltriphenylphosphonium bromide has shown considerable promise as a catalyst in oxidative desulfurization (ODS) processes, which offer a milder and often more efficient alternative to traditional hydrodesulfurization. researchgate.netnih.gov

In these processes, the phosphonium (B103445) salt acts as a phase transfer catalyst, facilitating the reaction between the oil-soluble sulfur compounds and a water-soluble oxidizing agent, such as hydrogen peroxide. researchgate.nethielscher.com The sulfur compounds are oxidized to their corresponding sulfoxides and sulfones, which are more polar and can be easily extracted from the fuel. hielscher.comnih.gov

The efficiency of the oxidative desulfurization process can be significantly enhanced through the application of ultrasound irradiation, a technique known as ultrasound-assisted oxidative desulfurization (UAODS). nih.govnih.gov Research has demonstrated that using this compound as a phase transfer catalyst in a UAODS system can achieve a desulfurization efficiency of 75.23% within a 30-minute irradiation time at a temperature of 50°C. researchgate.net The ultrasound waves create intense mixing and mass transfer between the oil and oxidant phases, accelerating the reaction rate. hielscher.comnih.gov This synergy between the phosphonium bromide catalyst and ultrasound offers a rapid and effective method for deep desulfurization under mild conditions. researchgate.netnih.gov

A study on the ultrasound-assisted oxidative desulfurization of a model diesel containing dibenzothiophene (B1670422) (DBT) and benzothiophene (B83047) (BT) using phosphotungstic acid as a catalyst and a phase transfer agent showed high conversion rates of over 99% as the temperature was increased from 50 to 80°C. deswater.comepa.gov

Table 1: Ultrasound-Assisted Oxidative Desulfurization (UAODS) Efficiency

Catalyst Conditions Desulfurization Efficiency Reference
This compound 30 min irradiation, 50 °C 75.23% researchgate.net

A significant advantage of using this compound is its role in metal-free desulfurization processes. rsc.orgresearchgate.net Traditional hydrodesulfurization often relies on metal-based catalysts which can be expensive and pose environmental concerns regarding disposal and potential leaching. researchgate.net By utilizing organic salts like this compound, a greener and more sustainable desulfurization pathway can be achieved. rsc.org

Research has shown that deep eutectic solvents based on tetrabutylammonium (B224687) bromide (a related quaternary ammonium (B1175870) salt) and polyethylene (B3416737) glycol can achieve high desulfurization rates for various organic sulfides. rsc.org For instance, the removal rates for dibenzothiophene, 4,6-dimethyldibenzothiophene, and benzothiophene were 99.65%, 96.71%, and 93.52%, respectively. rsc.org These findings highlight the potential of phosphonium and ammonium bromides in developing efficient and environmentally benign desulfurization technologies.

Green Corrosion Inhibition

The protection of metals from corrosion is a major industrial concern, with significant economic and environmental implications. iem.ca this compound has been identified as an effective and eco-friendly corrosion inhibitor, particularly for mild steel in acidic environments. researchgate.netelsevierpure.com

This compound functions as a corrosion inhibitor by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. researchgate.netelsevierpure.com This adsorption is facilitated by the presence of electron-rich phenyl groups and the phosphorus atom in the phosphonium cation. researchgate.net The inhibitor molecule can act as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. elsevierpure.com The adsorption of this compound on a mild steel surface in a sulfuric acid solution has been found to follow the Langmuir adsorption isotherm. elsevierpure.com

The formation of a thin passivation layer of magnesium oxide on magnesium, for instance, inhibits further corrosion of the metal. wikipedia.org

Table 2: Inhibition Efficiency of this compound on Mild Steel in 0.5M H₂SO₄

Concentration (M) Inhibition Efficiency at 298K Reference
10⁻⁷ 94.5% elsevierpure.com

There is a growing demand for green corrosion inhibitors that are non-toxic and biodegradable. cortecvci.com Phosphonium-based compounds like this compound fit this profile and are considered environmentally friendly alternatives to traditional toxic inhibitors. researchgate.net Their low toxicity and potential for biodegradability make them suitable for applications in various industries, including in hydraulic oils and drilling fluids. researchgate.net The development of such inhibitors aligns with the principles of green chemistry, aiming to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netthwater.netaccepta.com

Utilization in Supported Ionic Liquid Membranes for Gas Separation

Supported ionic liquid membranes (SILMs) are a promising technology for gas separation, particularly for capturing carbon dioxide (CO₂). mdpi.comosti.govcapes.gov.br These membranes consist of a porous support structure impregnated with an ionic liquid. osti.gov The unique properties of ionic liquids, such as their negligible vapor pressure and high CO₂ solubility, make them ideal for this application. osti.govresearchgate.net

While much of the research has focused on imidazolium-based ionic liquids, phosphonium-based ionic liquids like this compound are also being explored. acs.orghidenisochema.com The performance of SILMs is influenced by the structure of the ionic liquid. acs.org Studies on phosphonium-based poly(ionic liquid)/ionic liquid (PIL/IL) composite membranes have shown that factors like the alkyl chain length on the phosphonium cation affect the thermal stability and ion conductivity of the membrane. acs.org

Initial research indicates that while phosphonium-based PIL/IL ion gel membranes show potential, their gas separation performance may be lower than that of their imidazolium-based counterparts. acs.org However, the vast possibilities for tuning the structure of phosphonium cations offer significant opportunities for developing highly selective and permeable membranes for CO₂ separation and other gas purification applications. hidenisochema.comnih.gov The use of amine-functionalized ionic liquids in SILMs has shown particularly high CO₂/N₂ permselectivity. osti.gov

Carbon Dioxide Capture and Separation Technologies

In the field of environmental chemistry, a significant green process is the capture and separation of carbon dioxide (CO₂) to mitigate its atmospheric concentration. One emerging technology for this purpose is hydrate-based gas separation (HBGS). This method relies on the formation of clathrate or semiclathrate hydrates, which are ice-like crystalline structures where water molecules (the host) form cages that trap guest gas molecules. The process becomes more efficient under milder temperature and pressure conditions with the use of thermodynamic promoters.

Research has highlighted the potential of certain quaternary phosphonium salts in this application. While direct studies on this compound are limited in this specific context, extensive research has been conducted on the closely related compound, Tetra-n-butylphosphonium bromide (TBPB) . TBPB acts as a thermodynamic promoter, forming semiclathrate hydrates with water. These hydrates exhibit a crystal structure with dodecahedral cages that can accommodate small gas molecules like CO₂, methane (B114726) (CH₄), and nitrogen (N₂) elsevierpure.com.

The principle behind the separation technology is the preferential enclathration, or trapping, of CO₂ molecules into the hydrate (B1144303) cages over other gases. Studies investigating the separation of CO₂ from flue gas (typically a CO₂/N₂ mixture) or shale gas (a CO₂/CH₄ mixture) have demonstrated the effectiveness of TBPB. researchgate.net Research shows that the concentration of the TBPB solution and the operating pressure significantly influence the separation efficiency. researchgate.netacs.org

In comparative studies with other promoters like Tetra-n-butylammonium bromide (TBAB) and Tetra-n-butylammonium chloride (TBAC), TBPB has shown excellent CO₂ separation capability. The separation factor, a measure of how effectively one component is separated from another, is a key metric. For a CO₂/N₂ mixture, TBPB hydrates have demonstrated superior performance under certain conditions. acs.org For instance, at a temperature of 277.5 K and a TBPB mass fraction of 0.05, the separation factor for CO₂/N₂ was found to peak at a higher value than for TBAB or TBAC under similar conditions. acs.org

The table below summarizes comparative data for the first-stage separation of a CO₂/N₂ gas mixture using different quaternary salt hydrates.

Promoter (at 0.05 mass fraction)Initial Pressure (MPa)Temperature (K)Max. Separation Factor (CO₂/N₂)CO₂ mole fraction in hydrate phase
Tetra-n-butylphosphonium bromide (TBPB)3.5277.513.250.6171
Tetra-n-butylammonium bromide (TBAB)3.5277.512.810.6091
Tetra-n-butylammonium chloride (TBAC)3.0277.511.230.5795

This table is generated from data found in the Journal of Chemical & Engineering Data. acs.org

These findings indicate that phosphonium salts like TBPB are promising candidates for developing green technologies aimed at post-combustion CO₂ capture, offering high separation efficiency. researchgate.netacs.org

Design Principles for Energy-Efficient Membrane Systems

Gas separation using membranes is a key technology for reducing the energy footprint of industrial processes, including CO₂ capture. researchgate.netfedanitrogen.com The core of this technology is the membrane material, which selectively allows certain gases to pass through while restricting others. Phosphonium-based materials, particularly phosphonium ionic liquids and poly(ionic liquid)s (PILs), have been explored for fabricating advanced gas separation membranes. researchgate.net The unique properties of these materials, such as their thermal stability and tunability, make them attractive for this application. researchgate.net

A fundamental design principle for creating energy-efficient membrane systems from these materials revolves around tailoring the chemical structure of the phosphonium cation to optimize transport properties. researchgate.net Gas transport through dense polymeric membranes is typically described by a solution-diffusion mechanism, where performance is dictated by two key parameters: permeability and selectivity. fedanitrogen.com Permeability measures the rate at which a gas passes through the membrane, while selectivity is the ratio of permeabilities of two different gases. An ideal membrane possesses both high permeability and high selectivity.

Research into phosphonium-based PIL membranes has revealed a crucial structure-property relationship that serves as a design principle: the effect of the cation's alkyl chain length on gas separation performance. researchgate.net Specifically, studies on poly([(tri-n-alkyl)vinylbenzylphosphonium][bis(trifluoromethylsulfonyl)imide]) membranes, where the alkyl groups on the phosphonium cation were varied (e.g., butyl, hexyl, octyl), have shown a clear trend. researchgate.net

Increasing the length of the alkyl chains on the phosphonium cation leads to less efficient packing of the polymer chains, which in turn increases the fractional free volume within the membrane. This has a direct and predictable impact on performance:

Permeability Increases: The larger free volume facilitates the diffusion of gas molecules. As a result, the permeability of all tested gases (CO₂, H₂, N₂, CH₄) was found to increase linearly with the increasing length of the alkyl chains. researchgate.net

Selectivity Decreases: While permeability is enhanced, the ability to discriminate between different gas molecules diminishes. The ideal selectivity for gas pairs such as CO₂/N₂ and CO₂/CH₄ was observed to decrease as the alkyl chains were lengthened. researchgate.net

This trade-off represents a key design principle for phosphonium-based membranes. For applications where high throughput is paramount and moderate selectivity is acceptable, designing membranes with longer alkyl chain phosphonium cations would be beneficial. Conversely, for applications requiring high-purity gas streams, shorter alkyl chains would be favored to maximize selectivity, albeit at the cost of lower permeability. researchgate.net

The table below illustrates the effect of increasing the phosphonium cation alkyl chain length on the permeability of CO₂ and the ideal CO₂/N₂ selectivity.

Cation Alkyl ChainCO₂ Permeability (Barrer)Ideal CO₂/N₂ Selectivity
Butyl (C4)~25~28
Hexyl (C6)~60~22
Octyl (C8)~110~18

This table is generated from data presented in research on phosphonium-based poly(ionic liquid) membranes. researchgate.net 1 Barrer = 10⁻¹⁰ cm³ (STP)·cm / (cm²·s·cmHg).

This principle allows for the rational design of phosphonium-based membranes tailored to the specific demands of an energy-efficient gas separation process. researchgate.net

Biomedical and Pharmaceutical Research Applications

Synthesis of Bioactive Pharmaceutical Intermediates

Butyltriphenylphosphonium bromide serves as a crucial reagent in the synthesis of various pharmaceutical intermediates with potential therapeutic activities.

The compound is utilized in the synthesis of molecules designed to inhibit tubulin polymerization. cymitquimica.com Tubulin is a critical protein involved in cell division, and its inhibition can lead to antimitotic effects, a key mechanism for many anticancer drugs. nih.gov By acting as a reactant in Wittig reactions, this compound facilitates the creation of specific carbon-carbon double bonds necessary for the core structure of these inhibitors. sigmaaldrich.com This synthetic application underscores the compound's importance in the development of new chemotherapeutic agents that target the cellular machinery of cancer cells. nih.gov

This compound is also employed in the synthesis of 3-phenylpropanoic acids, which act as dual agonists for peroxisome proliferator-activated receptors (PPARs). cymitquimica.com PPARs are a group of nuclear receptor proteins that play essential roles in regulating lipid and glucose metabolism. nih.govnih.gov Dual agonists that target multiple PPAR isoforms, such as PPARα and PPARγ, are of significant interest for the treatment of metabolic disorders like type 2 diabetes and metabolic syndrome. nih.govnih.gov The synthesis of these dual agonists highlights the versatility of this compound in creating compounds that can modulate complex biological pathways.

Strategies for Drug Delivery Systems

The cationic and lipophilic nature of the triphenylphosphonium group makes it an attractive component for designing systems that can deliver drugs and genetic material into cells. nih.gov

The triphenylphosphonium cation is increasingly used as a molecular vector to target mitochondria, the powerhouses of the cell. nih.gov This is due to its lipophilic nature and delocalized positive charge, which facilitates its accumulation within the mitochondria. nih.gov By attaching therapeutic molecules to a triphenylphosphonium moiety, researchers can create targeted drug delivery systems that selectively act on mitochondria. This approach is particularly promising for cancer therapy, as it allows for the delivery of cytotoxic agents directly to the energy-producing centers of cancer cells. nih.govnih.gov

In the realm of gene therapy, researchers have developed hybrid polymers by grafting n-butyltriphenylphosphonium bromide onto linear polyethylenimine (lPEI). rsc.org These N–P hybrid polymers have shown promise as vectors for delivering genes into mammalian cells. rsc.org The addition of the lipophilic and cationic triphenylphosphonium group to lPEI improves several properties of the delivery vector, including its solubility and the stability of the complexes it forms with plasmid DNA. rsc.org

Biophysical studies have revealed that these hybrid polymers efficiently bind to plasmid DNA, forming complexes with hydrodynamic diameters in the range of 249–307 nm and a high positive surface charge. rsc.org These characteristics facilitate efficient cellular uptake and internalization of the DNA complexes, leading to significantly higher gene transfection efficiency compared to some commercially available transfection reagents. rsc.org For instance, one of the developed hybrid polymers, BTP-g-lP3, demonstrated superior performance in delivering a gene for green fluorescent protein (GFP) and also showed high efficiency in delivering siRNA to suppress specific gene expression. rsc.org

PolymerHydrodynamic Diameter (nm)Zeta Potential (mV)
BTP-g-lP Polymers249–307+31 to +34
lPEINot specified+26

Targeted Therapies and Bioactive Molecules

The application of this compound extends to the synthesis of various bioactive molecules and their use in targeted therapies. The triphenylphosphonium cation itself has been explored as a targeting moiety for delivering therapeutic agents to cancer cells. nih.govnih.gov This strategy leverages the increased mitochondrial membrane potential often observed in cancer cells, which promotes the accumulation of these cationic compounds. nih.gov

Furthermore, this compound is a key building block in the synthesis of a wide array of bioactive molecules. thieme-connect.comresearchgate.net Its role as a Wittig reagent allows for the construction of complex molecular architectures with specific biological activities. sigmaaldrich.com The ability to introduce a butyltriphenylphosphonium group can also enhance the biological activity of existing molecules. For example, conjugating natural products with a triphenylphosphonium cation has been shown to potentiate their antiproliferative effects. nih.gov

Selective Accumulation in Biological Systems for Therapeutic Effects

The therapeutic potential of many bioactive molecules is limited by their inability to reach their intracellular targets. This compound exemplifies a strategy to overcome this barrier, specifically for targeting mitochondria. The mechanism for its selective accumulation is a direct consequence of fundamental cell biophysics. nih.govnih.gov

The process begins with crossing the cell's outer plasma membrane. The compound's lipophilic character, conferred by the phenyl and butyl groups, allows it to readily pass through the lipid bilayer. Once inside the cell, the delocalized positive charge of the phosphonium (B103445) cation dictates its subcellular journey. Cells maintain a negative electrical potential inside relative to the outside environment (approximately -30 to -40 mV). nih.gov This plasma membrane potential drives a moderate, three- to five-fold concentration of the cationic Butyltriphenylphosphonium moiety within the cytosol. nih.gov

The primary destination, however, is the mitochondrion. The inner mitochondrial membrane maintains a significantly larger membrane potential, ranging from -120 to -180 mV (negative on the inside). nih.gov This powerful electrochemical gradient acts as an electrophoretic force, drawing the positively charged TPP cation from the cytosol into the mitochondrial matrix. This results in a substantial concentration of the molecule inside the mitochondria, estimated to be 100 to 500 times higher than in the cytosol. nih.gov

This mitochondriotropic property has been widely exploited to deliver a variety of therapeutic agents to mitochondria. nih.gov By attaching the TPP moiety to a drug, researchers can hijack this natural accumulation system to ensure the therapeutic cargo is concentrated precisely where it can exert its effects, often with greater efficacy and reduced off-target effects. This compound itself is used as a reactant in the synthesis of molecules designed for mitochondrial targeting, such as peroxisome proliferator-activated receptor (PPAR) dual agonists that influence the mitochondrial carnitine system and inhibitors of tubulin polymerization which possess antimitotic properties. chemicalbook.com

Table 1: Examples of Mitochondria-Targeted Therapeutic Strategies Using TPP Cations

Therapeutic Agent/Cargo Therapeutic Goal Rationale for Mitochondrial Targeting
Antioxidants (e.g., MitoQ, MitoVitE) Reduce oxidative stress Mitochondria are the primary source of cellular reactive oxygen species (ROS). nih.gov
Anticancer Agents (e.g., MitoMetformin) Inhibit cancer cell proliferation Target metabolic vulnerabilities and apoptotic pathways centered in mitochondria. nih.gov
Tubulin Polymerization Inhibitors Induce cell cycle arrest and apoptosis Disrupting microtubule dynamics, an energy-intensive process linked to mitochondrial health. chemicalbook.com
PPAR Agonists Modulate metabolism Influence fatty acid oxidation and energy homeostasis within mitochondria. chemicalbook.com

Modulating Mitochondrial Function and Inducing Apoptosis in Disease Models

The very accumulation of lipophilic cations like this compound within the mitochondrial matrix can significantly alter mitochondrial function. nih.gov The high concentration of these cations can begin to neutralize the negative charge of the inner membrane, leading to a decrease in the mitochondrial membrane potential. nih.gov This depolarization has profound consequences, as the membrane potential is essential for driving key mitochondrial processes, most notably the production of ATP through oxidative phosphorylation (OXPHOS). nih.govnih.gov

Research has shown that TPP-based compounds can inhibit the function of the electron transport chain, with some studies identifying complex I as a site of inhibition. nih.gov This disruption of respiration and the uncoupling of OXPHOS can starve cells of energy, a state that can trigger programmed cell death, or apoptosis. nih.govacs.org

Beyond its effects as a general TPP cation, this compound has been identified as a potent inhibitor of phosphodiesterase-3, an activity which has been linked to the induction of apoptotic cell death. biosynth.com The induction of apoptosis is a critical goal in many therapeutic contexts, particularly in cancer treatment. Cancer cells often have dysfunctional mitochondria and altered metabolic dependencies, making them potentially more vulnerable to agents that disrupt mitochondrial function. nih.gov By perturbing mitochondrial bioenergetics and signaling, this compound can activate the intrinsic apoptotic pathway. This pathway is orchestrated by the BCL-2 family of proteins, where stress signals converge on mitochondria to cause mitochondrial outer membrane permeabilization (MOMP), releasing pro-apoptotic factors like cytochrome c that execute the cell death program. nih.govresearchgate.net

Table 2: Effects of TPP-Based Compounds on Mitochondrial Function

Parameter Observed Effect Consequence Reference
Mitochondrial Membrane Potential Decrease / Depolarization Impaired import of proteins and metabolites; reduced ATP synthesis. nih.gov
Oxidative Phosphorylation (OXPHOS) Uncoupling Disruption of the proton gradient, leading to inefficient ATP production and heat generation. nih.govacs.org
Mitochondrial Respiration Inhibition (e.g., at Complex I) Reduced oxygen consumption and electron flow, leading to decreased ATP synthesis and increased ROS production. nih.gov
Apoptosis Induction Triggering of programmed cell death pathways due to metabolic stress and release of pro-apoptotic factors. biosynth.comwikipedia.org

Exploration as a Fluorescent Probe for Mitochondrial Membrane Potential

The same electrochemical properties that make this compound an effective mitochondrial targeting agent also make it a foundational component for developing fluorescent probes to monitor mitochondrial health. nih.gov While the Butyltriphenylphosphonium cation itself is not intrinsically fluorescent, it serves as an ideal vehicle to carry and concentrate fluorescent molecules (fluorophores) within the mitochondria. nih.govrsc.org

The accumulation of these TPP-conjugated probes is directly dependent on the mitochondrial membrane potential. In healthy cells with a high membrane potential, the probes concentrate intensely within the mitochondria, yielding a strong fluorescent signal. If the mitochondrial membrane potential is dissipated—a hallmark of cellular stress, dysfunction, or the onset of apoptosis—the driving force for accumulation is lost, and the probe's fluorescence within the mitochondria decreases or disperses into the cytosol. nih.govrsc.org This makes these probes powerful tools for real-time visualization of mitochondrial status in living cells.

Several classes of widely used fluorescent probes for measuring mitochondrial membrane potential utilize a TPP moiety for targeting. These include rhodamine derivatives like Tetramethylrhodamine Methyl Ester (TMRM) and Tetramethylrhodamine Ethyl Ester (TMRE), as well as various cyanine (B1664457) and BODIPY dyes. nih.govrsc.org For example, studies with BODIPY dyes attached to a triarylphosphonium cation have shown excellent mitochondrial localization, with a significant decrease in emission intensity upon depolarization of the mitochondrial membrane. rsc.org This demonstrates the principle of using the TPP cation as a "zip code" to direct fluorescent reporters to the mitochondria.

Table 3: Examples of TPP-Targeted Fluorescent Probes for Mitochondrial Analysis

Probe Class Specific Example(s) Principle of Action Application
Rhodamines TMRM, TMRE, Rhodamine 123 Accumulate in mitochondria based on membrane potential; fluorescence quenches at high concentrations. Quantitative measurement of mitochondrial membrane potential in living cells. nih.gov
Cyanines Cyanine-based lipophilic cations Optical measurement of membrane potential due to their intrinsic fluorescence and fast equilibration. Monitoring dynamic changes in mitochondrial membrane potential. nih.gov
BODIPY Dyes BODIPY-Mito-n High fluorescence quantum yields and sensitivity to membrane potential changes. High-resolution fluorescence imaging of mitochondria. rsc.org

Mechanistic Investigations and Computational Chemistry

Elucidation of Reaction Mechanisms

The intricacies of chemical transformations involving butyltriphenylphosphonium bromide, particularly in the context of the Wittig reaction, have been a subject of extensive research. Understanding the underlying mechanisms is paramount for controlling reaction pathways and achieving desired product outcomes.

Stereochemical Control in Olefination Reactions

The Wittig reaction stands as a fundamental tool in organic synthesis for the conversion of aldehydes and ketones into alkenes. byjus.com A pivotal aspect of this reaction is the stereochemical control over the newly formed double bond, which can result in either the (Z)- or (E)-isomer. organic-chemistry.org The stereoselectivity is profoundly influenced by the characteristics of the phosphonium (B103445) ylide, which is generated from a phosphonium salt like this compound. organic-chemistry.orgcolab.ws

The formation of the ylide from this compound is typically achieved through deprotonation with a strong base, such as n-butyllithium or sodium amide. byjus.commasterorganicchemistry.com The subsequent reaction of this ylide with a carbonyl compound is believed to proceed through a concerted [2+2] cycloaddition, forming an oxaphosphetane intermediate directly, especially in lithium-free conditions. wikipedia.org An older proposed mechanism involving a betaine (B1666868) intermediate is now considered less likely for unstabilized ylides in the absence of lithium salts, though the presence of such salts can stabilize betaine-like structures and alter the reaction course. organic-chemistry.orgwikipedia.org

For unstabilized ylides, like the one derived from this compound, the reaction is generally under kinetic control. wikipedia.org This leads to a puckered transition state and the formation of a cis-oxaphosphetane, which subsequently decomposes to yield the (Z)-alkene as the major product. organic-chemistry.orgresearchgate.net This outcome is characteristic of what is often termed the "salt-free" Wittig reaction. wikipedia.org Conversely, the presence of lithium salts can lead to an equilibration of intermediates, a phenomenon described as "stereochemical drift," which favors the formation of the more thermodynamically stable trans-oxaphosphetane and, consequently, the (E)-alkene. wikipedia.orglibretexts.org The Schlosser modification specifically utilizes this effect to achieve high (E)-selectivity by intentionally adding a base like phenyllithium (B1222949) at low temperatures to equilibrate the betaine intermediate. wikipedia.org

The choice of solvent also plays a crucial role. Polar aprotic solvents like tetrahydrofuran (B95107) (THF) are commonly used. wikipedia.org The nature of the solvent can influence the aggregation of the ylide and its reactivity.

The following table illustrates the general influence of ylide stability on the stereochemical outcome of the Wittig reaction.

Ylide TypeR Group on YlideTypical Product
UnstabilizedAlkyl(Z)-alkene organic-chemistry.org
SemistabilizedAryl, VinylMixture of (E) and (Z)-alkenes researchgate.net
StabilizedElectron-withdrawing group (e.g., COOR)(E)-alkene organic-chemistry.org

Influence of Reaction Conditions on Product Selectivity

Beyond the inherent nature of the ylide, various reaction parameters can be manipulated to steer the selectivity of reactions involving this compound. Key factors include the choice of base, solvent, and temperature. researchgate.net

The base used for the deprotonation of the phosphonium salt is critical. Strong bases like n-butyllithium and sodium amide are frequently employed to generate the ylide. byjus.commasterorganicchemistry.com The counterion of the base can have a significant impact on the stereochemical outcome, particularly in reactions sensitive to salt effects. wikipedia.org

The solvent system can influence both the rate and selectivity of the reaction. Polar aprotic solvents such as tetrahydrofuran (THF) and diethyl ether are typical choices for Wittig reactions. wikipedia.org In some cases, the use of specific solvents can dramatically alter the product distribution. For instance, performing the reaction in dimethylformamide in the presence of iodide salts can lead to almost exclusive formation of the Z-isomer with unstabilized ylides. wikipedia.org

Temperature is another critical parameter. To favor the kinetically controlled product, which is typically the (Z)-alkene with unstabilized ylides, reactions are often conducted at low temperatures. wikipedia.org Higher temperatures can provide the necessary energy to overcome the barrier for equilibration of intermediates, leading to a higher proportion of the thermodynamically more stable (E)-alkene. wikipedia.org

Kinetic Studies of this compound-Catalyzed Reactions

While primarily used as a stoichiometric reagent in the Wittig reaction, this compound can also function as a phase-transfer catalyst (PTC). researchgate.net Kinetic studies of such catalyzed reactions are instrumental in elucidating the reaction mechanism, particularly the rate-determining step.

Determination of Reaction Orders and Rate Constants

For instance, in a nucleophilic substitution reaction facilitated by a phase-transfer catalyst, the reaction rate is often found to be first order with respect to the substrate and the catalyst. The rate constant, k, can be calculated from the experimental data and is a crucial parameter for quantifying the reaction's speed. chemguide.co.uk

Activation Parameters and Temperature Effects on Reaction Kinetics

The influence of temperature on the reaction rate is described by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and the absolute temperature (T). cambridgeinternational.org By measuring the rate constant at different temperatures, the activation energy, which is the minimum energy required for a reaction to occur, can be determined graphically from a plot of ln(k) versus 1/T. cambridgeinternational.org

Further insights into the transition state of the rate-determining step can be gained from the activation parameters: the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). These are derived from the Eyring equation. A large negative value for the entropy of activation, for example, suggests a highly ordered transition state, which is characteristic of a bimolecular reaction. The following table provides a hypothetical example of how these parameters might be presented.

Temperature (K)Rate Constant, k (M⁻¹s⁻¹)Activation Energy, Ea (kJ/mol)Enthalpy of Activation, ΔH‡ (kJ/mol)Entropy of Activation, ΔS‡ (J/mol·K)
2980.056057.5-90
3080.106057.5-90
3180.206057.5-90

This table is for illustrative purposes and does not represent actual experimental data.

Theoretical Modeling and Quantum Chemical Calculations

Computational chemistry has emerged as a powerful tool for unraveling the complex mechanistic details of reactions involving this compound at the atomic level. researchgate.net Quantum chemical methods, particularly Density Functional Theory (DFT), allow for the modeling of reactant and intermediate structures, transition states, and products. researchgate.netresearchgate.netnih.gov

These calculations provide invaluable insights into the geometries and energies of key species in the Wittig reaction, such as the oxaphosphetane intermediate. researchgate.net By comparing the energies of the transition states leading to the cis- and trans-oxaphosphetanes, the observed stereoselectivity can be rationalized. researchgate.net For example, computational studies have supported the notion that for unstabilized ylides, the transition state leading to the (Z)-alkene is lower in energy, consistent with experimental observations. researchgate.net

Theoretical models can also incorporate the effects of the solvent and additives like lithium salts, providing a more complete picture of the reaction environment. wikipedia.org By explicitly including these components in the calculations, their influence on the reaction pathway and stereochemical outcome can be simulated. wikipedia.org

Furthermore, computational methods can be used to predict the reactivity of various phosphonium ylides and carbonyl compounds, thereby guiding the design of new synthetic strategies. researchgate.net The correlation of calculated energetic profiles with experimentally determined reaction rates and selectivities offers a deeper and more quantitative understanding of the fundamental principles governing these reactions. researchgate.net

Correlating Molecular Parameters with Experimental Efficacy

The effectiveness of an organic inhibitor like this compound is intimately linked to its electronic and structural properties. Quantum chemical calculations are a powerful tool for elucidating these properties and correlating them with experimentally determined inhibition efficiencies. researchgate.netelsevierpure.com

Researchers have utilized semi-empirical methods, such as PM3, to calculate a range of molecular parameters for this compound. researchgate.netelsevierpure.com These parameters offer insights into the molecule's reactivity and its potential to interact with a metal surface. Key calculated parameters include:

Energy of the Highest Occupied Molecular Orbital (EHOMO): This parameter relates to the electron-donating ability of the molecule. A higher EHOMO value suggests a greater tendency to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption.

Energy of the Lowest Unoccupied Molecular Orbital (ELUMO): This indicates the molecule's ability to accept electrons. A lower ELUMO value implies a greater ease of accepting electrons from the metal surface.

Energy Gap (ΔE = ELUMO - EHOMO): The energy gap is a measure of the molecule's reactivity. A smaller energy gap generally corresponds to higher reactivity and, often, greater inhibition efficiency. nih.gov

Dipole Moment (µ): This parameter provides information about the polarity of the molecule, which can influence its adsorption and accumulation on the metal surface.

Studies have successfully correlated these molecular parameters with the experimentally measured inhibition efficiencies of this compound. researchgate.netelsevierpure.com For instance, the calculated parameters for this compound have been compared with its high inhibition efficiency observed in experiments on mild steel in a 0.5 M H₂SO₄ solution. researchgate.netiaea.org At a concentration of 10⁻² M, the inhibition efficiency reached approximately 99%. elsevierpure.com This strong correlation underscores the predictive power of computational chemistry in screening and understanding corrosion inhibitors.

Calculated Molecular Parameters for this compound
Molecular ParameterSignificance in Corrosion Inhibition
EHOMO (Highest Occupied Molecular Orbital Energy)Indicates electron-donating capability. Higher values suggest stronger donation to the metal surface.
ELUMO (Lowest Unoccupied Molecular Orbital Energy)Indicates electron-accepting capability. Lower values suggest easier acceptance of electrons from the metal.
Energy Gap (ΔE)Relates to the reactivity of the inhibitor molecule. A smaller gap often correlates with higher inhibition efficiency.
Dipole Moment (µ)Influences the adsorption process through dipole-dipole interactions with the charged metal surface.

Computational Approaches to Corrosion Inhibition Mechanisms

Computational methods are indispensable for modeling the complex interactions between an inhibitor and a metal surface, providing insights that are often difficult to obtain through experimental means alone. researchgate.netmdpi.com These techniques save time and resources by predicting the potential of molecules as corrosion inhibitors before their synthesis and laboratory testing. rsc.org

Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic properties and reactivity of inhibitor molecules. researchgate.net This method provides significant insights into how the inhibitor interacts with the metal surface by calculating parameters like EHOMO, ELUMO, and the distribution of electron density. researchgate.net These calculations help in understanding the sites within the this compound molecule that are most likely to be involved in the adsorption process.

Molecular Dynamics (MD) Simulations: MD simulations offer a dynamic picture of the inhibitor's behavior at the metal-solution interface. mdpi.com This technique simulates the movement of the inhibitor molecules and solvent molecules over time, allowing researchers to visualize the adsorption process. mdpi.com Key information obtained from MD simulations includes the adsorption energy, which quantifies the strength of the interaction between the inhibitor and the metal surface, and the orientation of the adsorbed molecules. mdpi.com For this compound, MD simulations can model its adsorption on a steel surface, revealing whether it adsorbs in a planar or upright orientation and the nature of the forces (e.g., electrostatic, van der Waals) driving this adsorption.

Monte Carlo (MC) Simulations: MC simulations are another computational tool used to study the adsorption of inhibitor molecules on a metal surface. This method explores a vast number of possible adsorption configurations to find the most energetically favorable arrangement. mongoliajol.info For this compound, MC simulations can predict its adsorption behavior on a metal surface in the presence of an acidic solution, providing insights into the formation of a protective inhibitor film.

These computational approaches collectively suggest that this compound functions by adsorbing onto the metal surface, creating a barrier that isolates the metal from the corrosive environment. The triphenylphosphine (B44618) group, with its phenyl rings, likely plays a crucial role in this adsorption through π-electron interactions with the metal surface.

Investigations into Solvation Structures and Interfacial Chemistry

The behavior of this compound at the interface between the metal and the corrosive solution is critical to its function as an inhibitor. Experimental and theoretical studies have provided insights into its solvation and interfacial chemistry.

In solution, this compound exists as a cation (butyltriphenylphosphonium, [P(C₆H₅)₃C₄H₉]⁺) and a bromide anion (Br⁻). cymitquimica.com The large, nonpolar triphenylphosphine and butyl groups contribute to its solubility in organic solvents, while the charged phosphonium center facilitates its interaction in aqueous and polar environments. cymitquimica.com

At the metal-solution interface, the Butyltriphenylphosphonium cation is the primary inhibiting species. Investigations have confirmed its adsorption onto mild steel surfaces from sulfuric acid solutions. researchgate.netelsevierpure.comiaea.org The adsorption process is influenced by several factors, including the charge on the metal surface and the concentration of the inhibitor. The adsorption of this compound on a mild steel surface has been found to follow the Langmuir adsorption isotherm. researchgate.netelsevierpure.comiaea.org This indicates the formation of a monolayer of inhibitor molecules on the metal surface.

The formation of this adsorbed layer has been corroborated by surface analysis techniques such as:

Infrared (IR) Spectroscopy: IR studies have confirmed the presence of this compound on the metal surface after immersion in an inhibited solution. researchgate.netelsevierpure.com

Scanning Electron Microscopy (SEM): SEM images of mild steel surfaces exposed to acidic solutions show significant damage. researchgate.netelsevierpure.com In contrast, surfaces protected with this compound exhibit a much smoother morphology, providing visual evidence of the formation of a protective film. researchgate.netelsevierpure.com

These investigations reveal that the interfacial chemistry is dominated by the adsorption of the Butyltriphenylphosphonium cation, which forms a protective barrier against the corrosive species in the solution.

Advanced Analytical Methodologies for Characterization in Research

Chromatographic and Titrimetric Methods for Purity and Compositional Analysis

While spectroscopic methods elucidate structure, chromatographic and titrimetric techniques are essential for determining the purity and assay of Butyltriphenylphosphonium bromide.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying each component in a mixture. For this compound, HPLC is employed to assess its purity, with results often reported as a percentage of the total area of the chromatogram. shandongbiotech.comlaboratoriumdiscounter.nl A typical analysis involves dissolving the sample in a suitable solvent and injecting it into the HPLC system. The components of the sample are separated based on their differential interactions with the stationary phase (the column) and the mobile phase (the solvent). A detector measures the components as they elute from the column, producing a chromatogram. The purity is determined by comparing the area of the main peak (this compound) to the total area of all peaks. Commercial suppliers often specify a purity of greater than 98.0% as determined by HPLC. shandongbiotech.comavantorsciences.com

Titrimetric methods provide a quantitative measure of the amount of a substance present in a sample. For this compound, both nonaqueous and argentometric titrations are relevant.

Nonaqueous Titration: This method is suitable for the assay of weakly acidic or basic substances in non-aqueous solvents. hnsgroupofcolleges.org In the case of this compound, it can be titrated as a halide salt in a nonaqueous medium. For instance, the bromide salt can be titrated in glacial acetic acid with a standard solution of perchloric acid, with the endpoint detected potentiometrically or with a visual indicator. hnsgroupofcolleges.org Some commercial specifications for this compound indicate a purity of at least 98.0% determined by nonaqueous titration. shandongbiotech.comavantorsciences.com

Argentometric Titration: This is a type of precipitation titration used to determine the concentration of halide ions in a sample. wikipedia.org For this compound, the bromide ion concentration can be determined by titrating a solution of the sample with a standardized solution of silver nitrate. The reaction forms a precipitate of silver bromide (AgBr). wikipedia.org The endpoint can be detected using various methods, including the Mohr method, the Volhard method, or the Fajans method, each employing a different type of indicator. wikipedia.org Potentiometric titration, where the change in potential is monitored as the titrant is added, can also be used for a more precise determination of the endpoint, especially in the presence of other halides. metrohm.comrroij.commetrohm.com

Surface Characterization Techniques

The analysis of surface morphology and topography is crucial in evaluating the efficacy of corrosion inhibitors. Techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) offer high-resolution imaging of surfaces, revealing the changes that occur in the presence of an inhibitor like this compound.

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology of materials at a microscopic level. In the context of corrosion research, SEM is employed to examine the surface of a metal, such as mild steel, before and after exposure to a corrosive environment, both with and without the presence of an inhibitor.

In studies investigating the inhibitive effects of this compound on the corrosion of mild steel in acidic solutions (e.g., 0.5 M H₂SO₄), SEM analysis has provided direct visual evidence of the compound's protective action. rsc.orgrsc.org The SEM micrographs of mild steel immersed in the acid solution without the inhibitor typically show a rough and significantly damaged surface, characteristic of aggressive corrosion. In contrast, the surface of mild steel treated with this compound exhibits a much smoother and less damaged morphology, indicating the formation of a protective film that mitigates the corrosive attack. rsc.orgrsc.org This protective layer is formed through the adsorption of the this compound molecules onto the metal surface. These SEM investigations have confirmed the adsorption of the compound on the mild steel surface, which is a key aspect of its inhibition mechanism. rsc.orgrsc.org

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional surface topography at the nanoscale. It is an invaluable tool for studying the adsorption of inhibitor molecules on a metal surface and the resulting changes in surface roughness.

While direct AFM studies specifically on this compound are not extensively documented in the reviewed literature, research on closely related phosphonium (B103445) salts, such as (4-ethoxybenzyl)-triphenylphosphonium bromide, demonstrates the utility of AFM in corrosion inhibition studies. rsc.org In these investigations, AFM is used to compare the surface topography of polished mild steel, steel exposed to a corrosive acid, and steel exposed to the acid containing the phosphonium salt inhibitor. The AFM images of the polished steel surface serve as a baseline, showing a smooth topography. After immersion in the acidic solution, the surface becomes significantly rougher due to corrosion. However, in the presence of the phosphonium inhibitor, the surface roughness is markedly reduced, approaching the smoothness of the originally polished surface. This indicates the formation of a uniform, protective film of the inhibitor on the steel surface.

Furthermore, AFM has been employed to study the dynamic processes of how materials containing pendant this compound moieties interact with surfaces, for instance, in tracking the process of killing bacteria. rsc.org This highlights the versatility of AFM in probing the surface interactions of this compound at a molecular level. The technique can elucidate the adsorption mechanism, whether it be through the formation of a monolayer or a more complex aggregated structure, providing crucial data for understanding the inhibitor's effectiveness.

Electrochemical Methods in Corrosion Research

Electrochemical methods are central to the study of corrosion and its inhibition. They allow for the quantitative determination of corrosion rates and provide insights into the mechanisms by which inhibitors function. Galvanostatic and potentiostatic polarization measurements, along with Electrochemical Impedance Spectroscopy (EIS), have been instrumental in characterizing the performance of this compound as a corrosion inhibitor.

Galvanostatic and potentiostatic polarization techniques are used to study the effect of an inhibitor on the anodic and cathodic reactions of a corrosion process. In galvanostatic polarization, a constant current is applied, and the resulting potential is measured, while in potentiostatic polarization, the potential is controlled, and the current is measured.

Studies on this compound have utilized both methods to evaluate its performance as a corrosion inhibitor for mild steel in 0.5 M H₂SO₄. rsc.orgrsc.org The results from galvanostatic polarization measurements have shown that the presence of this compound in the acidic solution leads to a significant decrease in the corrosion current. rsc.orgrsc.org The inhibition efficiency was found to increase with higher concentrations of the inhibitor. For instance, at 298K, the inhibition efficiency was reported to be 94.5% for a 10⁻⁷M concentration, increasing to approximately 99% at a concentration of 10⁻²M. rsc.orgrsc.org

The polarization curves obtained from these measurements indicate that this compound acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. rsc.orgrsc.org Potentiostatic polarization measurements have further revealed that at lower concentrations (e.g., 10⁻⁵ and 10⁻⁷ mol l⁻¹), passivation of the mild steel surface can be observed. rsc.orgrsc.org

Interactive Table: Galvanostatic Polarization Data for this compound on Mild Steel in 0.5 M H₂SO₄ at 298K

Concentration (M)Inhibition Efficiency (%)
1 x 10⁻⁷94.5
1 x 10⁻⁶96.2
1 x 10⁻⁵97.5
1 x 10⁻⁴98.3
1 x 10⁻³98.8
1 x 10⁻²99.0

Note: The data presented is based on findings from referenced research. rsc.orgrsc.org

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the processes occurring at the electrode-electrolyte interface. By applying a small amplitude AC signal over a range of frequencies, EIS can be used to model the interface with an equivalent electrical circuit, allowing for the determination of parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).

In the evaluation of this compound as a corrosion inhibitor, EIS studies have been complementary to polarization measurements. While specific EIS data for this compound was not detailed in the provided search results, the methodology is standard for inhibitor evaluation. For similar phosphonium compounds, EIS results typically show that with an increasing concentration of the inhibitor, the charge transfer resistance (Rct) value increases, and the double-layer capacitance (Cdl) value decreases.

The increase in Rct is indicative of a slowing down of the corrosion process, as the charge transfer at the metal surface is hindered. The decrease in Cdl is attributed to the adsorption of the inhibitor molecules on the metal surface, which displaces water molecules and decreases the local dielectric constant and/or increases the thickness of the electrical double layer. These changes in the EIS parameters provide quantitative evidence of the formation of a protective film and the effectiveness of the inhibitor.

Future Research Directions and Emerging Applications

Development of Novel Derivatives for Enhanced Reactivity and Selectivity

The core structure of Butyltriphenylphosphonium bromide offers a versatile scaffold for the synthesis of novel derivatives with tailored properties. Research is increasingly focused on modifying the phenyl rings or the butyl group to fine-tune the compound's reactivity and selectivity for specific applications.

One promising area of investigation involves the synthesis of derivatives to enhance their efficacy in biological systems. For instance, modifying the triphenylphosphonium cation is a strategy to develop compounds for targeted delivery of molecules to mitochondria. A study in 2023 reported the synthesis of a series of Butyltriphenylphosphonium (C4TPP) analogues with different substituents on the phenyl rings, such as dimethyl, chloro, and fluoro groups. vetmeduni.ac.at These modifications were shown to influence the lipophilicity and, consequently, the mitochondrial uncoupling and protonophoric abilities of the compounds. vetmeduni.ac.at The research highlighted that more hydrophilic analogues could potentially exhibit lower cellular toxicity, a desirable trait for drug delivery applications. vetmeduni.ac.at Another derivative, (4-Carboxybutyl)triphenylphosphonium bromide, is utilized as a vehicle for delivering pro-apoptotic peptides to the mitochondria of cancer cells. chemicalbook.com

Furthermore, the development of derivatives like sec-butyltriphenylphosphonium bromide and isothis compound expands the library of available reagents for various chemical transformations. rsc.org The synthesis of butyltris(3,5-xylyl)bromide, a derivative with significantly increased membrane permeability compared to the parent compound, underscores the potential for designing derivatives with enhanced physical properties. researchgate.net These new derivatives are crucial for improving performance in applications ranging from catalysis to materials science. nottingham.ac.uk

A summary of selected this compound derivatives and their investigated properties is presented below.

Derivative NameInvestigated Property/ApplicationResearch Finding
n-butyl[tri(3,5-dimethylphenyl)]phosphonium bromide (C4TPP-diMe)Mitochondrial uncouplingShowed the most significant activity in increasing mitochondrial respiration and decreasing membrane potential. vetmeduni.ac.at
n-butyl[tri(p-chlorophenyl)]phosphonium bromide (C4TPP-Cl)Protonophoric effectCaused a decrease in the final level of fluorescence after X537A addition, though initial proton transport was negligible. vetmeduni.ac.at
(4-Carboxybutyl)triphenylphosphonium bromideMitochondrial drug deliveryUsed as a platform for the delivery of pro-apoptotic peptides into tumor cell mitochondria. chemicalbook.com
sec-Butyltriphenylphosphonium bromideSynthetic reagentSynthesized for potential use in chemical reactions. rsc.org
Isothis compoundSynthetic reagentSynthesized for potential use in chemical reactions. rsc.org

Integration into Catalytic Systems for Sustainable Chemical Production

This compound and its derivatives are gaining traction as catalysts and components of catalytic systems, particularly in the realm of green and sustainable chemistry. Their properties, such as thermal stability and ability to act as phase-transfer catalysts, make them attractive for a variety of chemical transformations. rsc.orgcymitquimica.com

A significant application lies in the conversion of carbon dioxide (CO₂) into valuable chemicals. Research has demonstrated the use of functionalized phosphonium-based ionic liquids, including chitosan-grafted 1-butyltriphenylphosphonium bromide, as efficient catalysts for synthesizing cyclic carbonates from epoxides and CO₂. researchgate.net In one study, this compound was screened as a catalyst for the carbonatation of [ethylene–glycidyl methacrylate]-based copolymers using CO₂ as a reagent. rsc.org Another study investigated its role in a catalytic system with zinc bromide for the carboxylation of propylene (B89431) oxide. mdpi.com

These phosphonium (B103445) salts also show potential as Lewis acid catalysts for reactions like hydro-defluorination and hydrosilylation. rsc.org However, their interaction with other catalysts is also a subject of study. For example, the effect of this compound as a phosphorus-containing poison on catalysts used for the cracking of lipids to produce green diesel has been investigated. msstate.edu

The table below summarizes the catalytic applications of this compound.

Catalytic ApplicationReaction TypeRole of this compound
Cyclic Carbonate SynthesisCycloaddition of CO₂ to epoxidesCatalyst/Co-catalyst
Polymer ModificationCarbonatation of copolymersCatalyst
Green Diesel ProductionCatalytic cracking of lipidsCatalyst poison (for study purposes)
Organic SynthesisPhase-transfer catalysisPhase-transfer agent

Expansion into New Biomedical Applications and Targeted Therapeutics

The unique properties of the triphenylphosphonium cation, particularly its ability to accumulate in mitochondria due to the large membrane potential, have positioned this compound and its derivatives as promising candidates for biomedical applications. vetmeduni.ac.atresearchgate.net

A primary focus is the development of mitochondria-targeted drug delivery systems. By attaching therapeutic agents to the Butyltriphenylphosphonium moiety, researchers aim to deliver drugs directly to the mitochondria of diseased cells, particularly cancer cells. This approach can enhance the efficacy of the drug while minimizing off-target side effects. For example, a derivative of lonidamine (B1675067) (LND) attached to a triphenylphosphonium cation (TPP-LND) was incorporated into liposomes to boost lung cancer radio-immunotherapy. nih.gov This formulation was found to be significantly more potent in inhibiting mitochondrial function than LND alone. nih.gov

Beyond cancer therapy, derivatives are being explored for other therapeutic purposes. This compound is used in the synthesis of compounds that act as tubulin polymerization inhibitors, which have antimitotic properties. unilongindustry.comunilongindustry.com It is also a reactant in the synthesis of dual agonists for peroxisome proliferator-activated receptors, which play a role in regulating mitochondrial metabolism. unilongindustry.comunilongindustry.com Furthermore, it has been used as a reducing reagent in the development of multiplexed affinity peptidomic assays for protein biomarkers. royalholloway.ac.uk

Advanced Computational Studies for Predictive Modeling and Rational Design

Computational chemistry is playing an increasingly vital role in understanding and predicting the behavior of this compound and its derivatives. These studies provide insights that are crucial for the rational design of new materials and molecules with desired properties. acs.orgnih.gov

Density Functional Theory (DFT) is a commonly employed method. For instance, DFT calculations have been used to perform conformational analysis of the butyl chain on the phosphonium cation, helping to understand its structural features in the solid state. acs.orgnih.govbris.ac.uk These computational studies are often complemented by techniques like Hirshfeld surface analysis to evaluate intermolecular forces. acs.orgnih.gov

Quantum chemical calculations and molecular dynamic simulations are also used to elucidate reaction mechanisms, such as the role of this compound as a corrosion inhibitor. researchgate.net Another powerful tool is the Conductor-like Screening Model for Real Solvents (COSMO-RS), which uses DFT to predict thermodynamic properties of substances in liquid phases. This has been applied to systems containing this compound to predict properties of deep eutectic solvents. nih.gov Furthermore, Gauge-Including Projector-Augmented Wave (GIPAW) DFT computations have been used to supplement experimental solid-state NMR data, providing deeper insights into the electronic environments of phosphonium bromides. researchgate.net

The table below highlights some of the computational methods applied to study this compound.

Computational MethodPurpose of StudyKey Findings/Insights
Density Functional Theory (DFT)Conformational analysis and structural understanding. acs.orgnih.govbris.ac.ukRevealed the preferred gauche-conformation of the butyl chain in the solid state. acs.orgnih.gov
Hirshfeld Surface AnalysisEvaluation of intermolecular forces. acs.orgnih.govProvided insights into the interactions within the crystal lattice. acs.orgnih.gov
Quantum Chemical CalculationsElucidation of reaction mechanisms (e.g., corrosion inhibition). researchgate.netHelped to understand how the inhibitor molecules interact with a metal surface. researchgate.net
COSMO-RSPrediction of thermodynamic properties in solution. nih.govEnabled the screening of deep eutectic solvents for specific applications. nih.gov
GIPAW DFTComplementation of experimental NMR data. researchgate.netAided in the characterization of electric field gradient and chemical shift tensors. researchgate.net

Exploration in Materials Science beyond Current Applications (e.g., Optoelectronic Materials, Advanced Functional Materials)

The applications of this compound are expanding into the realm of advanced materials science, with a particular focus on optoelectronic and functional materials. cymitquimica.comontosight.ai Its incorporation into polymer backbones can impart unique properties to the resulting materials.

One exciting area is the development of materials with novel optical properties. A derivative of this compound has been used as a monomer to create polymers exhibiting room-temperature phosphorescence (RTP). nih.govresearchgate.net These polymers show color-tunable persistent luminescence, which has potential applications in anti-counterfeiting technologies. nih.govresearchgate.net The study of organic phosphorescence in phosphonium salts is a growing field, aiming to create materials for various optoelectronic devices. uef.fi

In addition to optical properties, this compound is used to create functional polymers with other desirable characteristics. For example, it has been incorporated into a cationic polyacrylamide, resulting in a material with both antibacterial and antiviral properties. rsc.org It is also used in the modification of rubber and as a component in crosslinking systems for industrial polymers. rsc.orgunibo.it Furthermore, polyelectrolytes based on tetraarylphosphonium structures are being investigated for their potential in optoelectronic applications. researchgate.net The versatility of this compound makes it a valuable building block for the next generation of advanced functional materials.

Q & A

Q. What spectroscopic and analytical methods are critical for characterizing Butyltriphenylphosphonium bromide, and how can researchers ensure data accuracy?

  • Answer : Key methods include ¹H/³¹P NMR for verifying phosphonium structure and bromide counterion, FT-IR to confirm functional groups (e.g., C-Br stretching at ~600 cm⁻¹), and XRD for crystalline phase analysis. Melting point determination (240–243°C) is essential for purity assessment . For reproducibility, cross-validate results with elemental analysis (C, H, Br, P) and compare against literature spectra .

Q. How should researchers handle and store this compound to maintain stability and ensure safety?

  • Answer : Store under inert gas (e.g., argon) in airtight containers to prevent moisture absorption and degradation. Use gloves and eye protection due to its irritant properties (R21/22). Waste must be segregated and treated via professional waste management to avoid environmental contamination .

Q. Which solvents are optimal for dissolving this compound in synthetic reactions, and how does solvent choice influence reactivity?

  • Answer : The compound is soluble in polar solvents like water, methanol, and ethanol but poorly soluble in aromatic hydrocarbons . Solvent polarity impacts reaction kinetics; for example, low solubility in toluene at elevated temperatures reduces catalytic efficiency in CO₂ cycloaddition reactions . Pre-dissolve in methanol for homogeneous reaction conditions.

Advanced Research Questions

Q. How does the bromide counterion in this compound influence its reactivity in nucleophilic substitution reactions?

  • Answer : The bromide ion acts as a leaving group, facilitating nucleophilic substitutions (e.g., with hydroxide or alkoxide ions). Reactivity can be modulated by ion-exchange methods (e.g., replacing Br⁻ with BF₄⁻ for enhanced stability). Kinetic studies using conductivity measurements or ²H NMR isotope effects can elucidate counterion dynamics .

Q. In carbonatation reactions with CO₂, why does this compound exhibit lower catalytic efficiency compared to tetrabutylammonium bromide (TBAB)?

  • Answer : Poor solubility in toluene at 110°C limits its catalytic activity . To address this, use co-solvents (e.g., DMF) or phase-transfer agents. Alternatively, structural modifications, such as introducing carboxylate groups (e.g., (4-Carboxybutyl)triphenylphosphonium bromide), may improve solubility and coordination with epoxide substrates .

Q. What advanced solid-state NMR techniques are used to probe structural dynamics in this compound?

  • Answer : PM-RESPDOR (Phase-Modulated Rotary Echo Saturation Pulse Double Resonance) experiments measure distances between ¹³C and ⁷⁹Br nuclei, providing insights into crystal packing and ion-pair interactions. Parameters like MAS (magic-angle spinning) rates and dipolar coupling constants are critical for data accuracy .

Q. How can researchers resolve contradictions in reported melting points or solubility data across studies?

  • Answer : Discrepancies may arise from polymorphic forms or impurities. Use DSC (Differential Scanning Calorimetry) to identify polymorph transitions and HPLC to assess purity. Cross-reference synthesis protocols (e.g., recrystallization solvents) and ensure consistent drying conditions .

Methodological Considerations

  • Data Contradiction Analysis : Compare experimental conditions (e.g., solvent purity, heating rates in melting point determination) and validate with independent techniques (e.g., single-crystal XRD vs. powder XRD) .
  • Reproducibility : Document synthesis steps (e.g., stoichiometry in phosphine-alkylation reactions) and characterization parameters (e.g., NMR acquisition times) to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.